molecular formula C5H13BClNO4S B560184 BEC HCl CAS No. 222638-67-7

BEC HCl

Cat. No. B560184
CAS RN: 222638-67-7
M. Wt: 229.5
InChI Key: GHPYJLCQYMAXGG-UHFFFAOYSA-N
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Description

BEC HCl, also known as S-(2-Boronoethyl)-L-cysteine Hydrochloride, is a slow-binding and competitive arginase inhibitor . It is known to inhibit Arginase II and rat Arginase I .


Molecular Structure Analysis

The molecular formula of BEC HCl is C5H13BClNO4S . The exact molecular structure can be found in various chemical databases .

Scientific Research Applications

Nitric Oxide Synthase Regulation

Interestingly, while BEC HCl inhibits arginase, it does not inhibit nitric oxide synthase . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a key cellular signaling molecule. This selective inhibition makes BEC HCl a valuable tool in studying the balance between arginase and nitric oxide synthase in various biological systems .

Enhancement of NO-dependent Smooth Muscle Relaxation

BEC HCl has been found to cause significant enhancement of NO-dependent smooth muscle relaxation in human penile corpus cavernosum tissue . This suggests potential applications in the treatment of conditions like erectile dysfunction .

Study of Transition State Inhibition

As a transition state inhibitor, BEC HCl provides a valuable tool for studying the mechanisms of enzymatic reactions . By binding to the active site of an enzyme during the transition state of a reaction, it allows researchers to study the intermediate stages of enzymatic processes .

Research in Quantum Mechanics

BEC HCl has also found applications in the field of quantum mechanics . The term BEC in this context refers to Bose-Einstein Condensate, a state of matter that occurs at very low temperatures . While this is a different context from the biochemical applications of BEC HCl, it’s an interesting coincidence of nomenclature .

Potential Therapeutic Applications

Given its role in regulating key enzymes, BEC HCl has potential therapeutic applications. While more research is needed, it could potentially be used in the treatment of diseases where the balance of arginase and nitric oxide synthase is disrupted .

Safety And Hazards

BEC HCl should be handled with care. Hydrochloric acid, a component of BEC HCl, is considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

While specific future directions for BEC HCl are not detailed in the available resources, the study of arginase inhibitors like BEC HCl continues to be an active area of research .

properties

IUPAC Name

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPYJLCQYMAXGG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCSCC(C(=O)O)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCSC[C@@H](C(=O)O)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BEC HCl

CAS RN

222638-67-7
Record name L-Cysteine, S-(2-boronoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222638-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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